3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide
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Overview
Description
3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide is an organic compound that belongs to the class of amides. This compound features a cyanophenyl group, a cyclopropylpyridinyl group, and a propanamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyanophenyl intermediate: This can be achieved through a nitration reaction followed by reduction and subsequent cyanation.
Cyclopropylpyridinyl intermediate: This intermediate can be synthesized through cyclization reactions involving pyridine derivatives.
Amide coupling: The final step involves coupling the cyanophenyl and cyclopropylpyridinyl intermediates with a propanamide moiety under amide bond-forming conditions, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridinyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their function. This could involve binding to active sites or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
3-(4-cyanophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide: Similar structure but with an acetamide group.
3-(4-cyanophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)butanamide: Similar structure but with a butanamide group.
Uniqueness
The uniqueness of 3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity.
Biological Activity
Chemical Structure and Properties
The structure of 3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide can be described by the following molecular formula:
- Molecular Formula: C14H16N2O
- Molecular Weight: 242.27 g/mol
- CAS Number: 2034205-13-3
This compound features a cyanophenyl group and a cyclopropylpyridine moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Opioid Receptors: Some studies have shown that related compounds exhibit antagonist properties at κ-opioid receptors, which are implicated in pain modulation and mood regulation .
- Ion Channels: The compound may also act as an inhibitor of sodium channels, particularly Na v 1.8, which is involved in pain signaling pathways .
Pharmacological Properties
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:
- Analgesic Effects: Compounds with similar structures have demonstrated analgesic properties, suggesting potential applications in pain management.
- Cytotoxicity: Preliminary studies indicate that some derivatives may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their anticancer potential.
In Vitro Studies
A study evaluating the binding affinity of related compounds to opioid receptors found that certain analogues displayed significant antagonistic activity against κ-opioid receptors. This suggests that this compound could similarly affect these pathways .
In Vivo Studies
In animal models, compounds structurally related to this compound have shown promising results in reducing pain responses without the side effects typically associated with opioid analgesics.
Comparative Analysis of Related Compounds
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c20-10-15-3-1-14(2-4-15)5-8-19(23)22-12-16-9-18(13-21-11-16)17-6-7-17/h1-4,9,11,13,17H,5-8,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLUOHYHABDVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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